![molecular formula C28H44O2 B1512796 (1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol CAS No. 1217467-39-4](/img/structure/B1512796.png)
(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Overview
Description
25-Hydroxyvitamin D2 (ergocalciferol or 25-hydroxycalciferol) is a metabolite of vitamin D found in the liver. It is one of the most common forms of vitamin D2 circulating in the body.
25-hydroxyvitamin D2 (6,19,19-d3) is a deuterated vitamin D2 wherein C-6 and C-19 protons are replaced by deuterium.
25-Hydroxyvitamin D2 (ergocalciferol or 25-hydroxycalciferol) is a metabolite of vitamin D found in the liver. It is one of the most common forms of vitamin D circulating in the body and plays an important role in determining vitamin D deficiency. }
25-Hydroxyvitamin D2 (6,19,19-d3) is a deuterated vitamin D2 wherein C-6 and C-19 protons are replaced by deuterium.
25-Hydroxyvitamin D2 (ergocalciferol or 25-hydroxycalciferol) is a metabolite of vitamin D found in the liver. It is one of the most common forms of vitamin D circulating in the body and plays an important role in determining vitamin D deficiency.
25-Hydroxyvitamin D2 (6,19,19-d3) is a deuterated vitamin D2 wherein C-6 and C-19 protons are replaced by deuterium.
25-Hydroxyvitamin D2 (ergocalciferol or 25-hydroxycalciferol) is a metabolite of vitamin D found in the liver. It is one of the most common forms of vitamin D circulating in the body and plays an important role in determining vitamin D deficiency.
25-Hydroxyvitamin D2 (6,19,19-d3) is a deuterated vitamin D2 wherein C-6 and C-19 protons are replaced by deuterium.
Scientific Research Applications
Organic Synthesis and Catalysis
The research on palladium-catalyzed intramolecular hydroalkylation illustrates the mechanism and efficiency of cyclization reactions, highlighting the use of deuterium labeling to elucidate reaction pathways (Qian & Widenhoefer, 2003). Similarly, studies on the reactions of nitroxyl radicals with cyclohexene and the synthesis of methyl-substituted acetyl-1-oxaspiro[4.5]decanes explore the manipulation of molecular structures for the creation of novel odorants and the understanding of reaction mechanisms (Coseri & Ingold, 2004); (Kraft & Popaj, 2008).
Photochemistry
The photochemistry of specific hydrocarbons leads to the formation of novel compounds through photolysis, demonstrating the potential for photo-induced transformations in organic synthesis (Hardikar, Warren, & Thamattoor, 2015).
Novel Compound Synthesis
The exploration of strained carbene reaction intermediates and the synthesis of iodobenzene derivatives from specific dien-ynes highlight the creativity in organic synthesis, aiming at the production of compounds with potential applications in various domains, including materials science and pharmaceuticals (Rosenberg, Schrievers, & Brinker, 2016); (Matsumoto, Takase, & Ogura, 2008).
Material Science and Nanotechnology
Research on the synthesis of multifunctional carbon dots for near-infrared fluorescence imaging and photothermal cancer therapy showcases the intersection of chemistry and biomedical engineering, offering insights into the development of nanomedicines (Zheng et al., 2016).
Medicinal Chemistry
The synthesis and characterization of new isoxazoles derived from benzosuberones, as well as the study of N-heterocyclic carbene rhodium complexes, demonstrate the ongoing search for new compounds with potential applications in drug development and catalysis (Peesapati & Bathini, 2006); (Yu et al., 2009).
properties
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9?,22-12+,23-13+/t20-,21+,24+,25-,26+,28-/m1/s1/i1D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-ABHIMYCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C/1CC[C@@H](C\C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)C=C[C@H](C)C(C)(C)O)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746314 | |
Record name | (3S,5E,7E)-(6,19,19-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
CAS RN |
1217467-39-4 | |
Record name | (3S,5E,7E)-(6,19,19-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217467-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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